4-CYANO-3-METHYLPHENYLBORONIC ACID

概要

説明

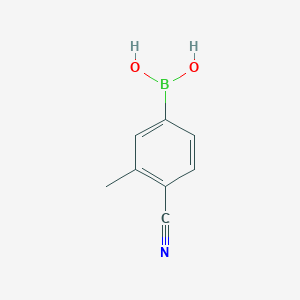

4-CYANO-3-METHYLPHENYLBORONIC ACID is an organoboron compound with the molecular formula C8H8BNO2. It is a derivative of boronic acid, featuring a cyano group and a methyl group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 4-CYANO-3-METHYLPHENYLBORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids generally involve the acidification of borax with carbon dioxide to produce boric acid, which is then dehydrated with alcohols to form borate esters. These esters are subsequently converted into boronic acids through controlled oxidation processes .

化学反応の分析

Types of Reactions

4-CYANO-3-METHYLPHENYLBORONIC ACID primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium. This reaction is highly valued for its ability to form carbon-carbon bonds under mild conditions .

Common Reagents and Conditions

The Suzuki-Miyaura reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

4-CYANO-3-METHYLPHENYLBORONIC ACID has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-CYANO-3-METHYLPHENYLBORONIC ACID in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium-carbon bond.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the previously attached group.

Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond and is regenerated for further catalytic cycles.

類似化合物との比較

Similar Compounds

4-Cyanophenylboronic acid: Similar in structure but lacks the methyl group.

3-Methoxyphenylboronic acid: Contains a methoxy group instead of a cyano group.

4-Methoxyphenylboronic acid: Features a methoxy group in place of the cyano group.

Uniqueness

4-CYANO-3-METHYLPHENYLBORONIC ACID is unique due to the presence of both a cyano group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in organic synthesis, making it a valuable reagent in various chemical transformations .

生物活性

4-Cyano-3-methylphenylboronic acid (C8H8BNO2) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring with a cyano and methyl substituent. Its molecular structure can be represented as follows:

This compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of boronic acids, including this compound, against various cancer cell lines. A notable investigation focused on its activity against the LAPC-4 prostate cancer cell line. The study revealed that structural modifications significantly influence biological activity:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 12.5 | Moderate antiproliferative activity |

| 5-Chloropyrazine derivatives | <10 | High antiproliferative activity |

| Fluorine-substituted derivatives | 5.0 | Enhanced activity compared to unsubstituted analogs |

The presence of the boronic acid moiety was found to act as a bioisostere for nitro or nitrile groups, enhancing the compound's potential as an antiandrogen agent in prostate cancer treatment .

The mechanism by which this compound exerts its biological effects involves interactions with androgen receptors (AR). The compound's structure allows it to form hydrogen bonds with key residues in the AR ligand-binding domain, influencing receptor activity and downstream signaling pathways associated with cancer proliferation .

Study on Prostate Cancer Treatment

In a recent study, researchers synthesized a series of boronic acids, including this compound, and tested their efficacy against LAPC-4 cells. The results indicated that compounds with specific substitutions showed enhanced antiproliferative effects:

- 5-Chloropyrazine derivatives demonstrated the highest activity, suggesting that halogen substitutions can significantly improve biological efficacy.

- The addition of fluorine in ortho positions adjacent to the boronic acid group led to increased antiproliferative properties compared to unsubstituted analogs.

These findings suggest that strategic modifications to the chemical structure can optimize the therapeutic potential of boronic acid derivatives in cancer treatment .

Structure-Activity Relationships (SAR)

The SAR analysis for this compound indicates that:

- Substituents on the phenyl ring : The position and nature of substituents (e.g., chloro vs. hydroxy) can dramatically alter biological activity.

- Boronic Acid Functionality : The presence of the boron atom is crucial for maintaining biological activity, as it facilitates interactions with target proteins.

特性

IUPAC Name |

(4-cyano-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBEGIKXKLSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681546 | |

| Record name | (4-Cyano-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856255-58-8 | |

| Record name | (4-Cyano-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。